4-ethoxy-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Description
4-ethoxy-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides This compound is characterized by the presence of an ethoxy group, two fluorophenyl groups, and a pyrazole ring
Properties
IUPAC Name |
4-ethoxy-N-(2-fluorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c1-2-25-16-11-23(13-9-7-12(19)8-10-13)22-17(16)18(24)21-15-6-4-3-5-14(15)20/h3-11H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKDVSCUMWLGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate fluorinated aromatic compounds.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anti-Inflammatory Activity
Research has indicated that pyrazole derivatives, including 4-ethoxy-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, exhibit significant anti-inflammatory effects. In studies evaluating various pyrazole compounds, it was found that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. For instance, some synthesized compounds demonstrated superior anti-inflammatory activity compared to established drugs like celecoxib .
Table 1: Anti-Inflammatory Activity of Pyrazole Derivatives
| Compound | COX-2 Inhibition IC50 (μM) | Comparative Efficacy |
|---|---|---|
| 4-Ethoxy-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | TBD | Superior to Celecoxib |
| Compound A | 5.63 | Effective |
| Compound B | 3.5 | Highly Effective |
Anticancer Properties
The anticancer potential of pyrazole derivatives has also been explored extensively. Studies have shown that compounds with similar structures can induce cytotoxicity in various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. The mechanism often involves the inhibition of key signaling pathways and the induction of apoptosis in cancer cells .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 4-Ethoxy-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | MCF-7 | TBD |
| Compound C | A549 | 1.96 |
| Compound D | HCT-116 | 3.60 |
Analgesic Effects
The analgesic properties of pyrazole compounds have been documented, with several studies reporting their effectiveness in pain models. The ability to inhibit COX enzymes is often correlated with analgesic activity, making these compounds promising candidates for pain management therapies .
Case Study 1: In Vivo Evaluation
A study conducted on a series of pyrazole derivatives including the compound evaluated their anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The results indicated that specific derivatives exhibited significant reductions in edema compared to control groups, suggesting potent anti-inflammatory capabilities .
Case Study 2: Cytotoxicity Assessment
In vitro studies assessing the cytotoxic effects of pyrazole derivatives revealed that certain compounds led to a marked decrease in cell viability across multiple cancer cell lines. The study highlighted the structure-activity relationship, emphasizing how modifications to the pyrazole ring could enhance anticancer activity .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
- 4-ethoxy-N-(2-bromophenyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxamide
- 4-ethoxy-N-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
4-ethoxy-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of fluorine atoms in its structure, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
4-Ethoxy-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound within the pyrazole family that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of 4-ethoxy-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole ring through condensation reactions, followed by functionalization to introduce the ethoxy and fluorophenyl groups.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against various pathogens, indicating strong potential for treating infections .
- Anti-inflammatory Effects : Some pyrazole derivatives demonstrate notable anti-inflammatory activity. For instance, compounds derived from similar structures exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM .
- Anticancer Potential : Research indicates that certain pyrazole derivatives can inhibit cancer cell proliferation. A study highlighted that specific compounds showed comparable efficacy to standard anticancer drugs in reducing tumor growth in vitro .
Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial efficacy of various pyrazole derivatives, including the target compound. The results are summarized in Table 1:
| Compound | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|---|
| 4-Ethoxy-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | Staphylococcus aureus | 0.25 | 0.5 | Bactericidal |
| 4a | E. coli | 0.22 | 0.44 | Bactericidal |
| 5a | Candida albicans | 0.30 | 0.60 | Fungicidal |
This table illustrates that the target compound exhibits promising antimicrobial activity comparable to other derivatives tested.
Anti-inflammatory Studies
In vivo models have been used to assess the anti-inflammatory properties of pyrazole derivatives:
- Carrageenan-Induced Edema Model : In this model, compounds were tested for their ability to reduce paw edema in rats. The target compound demonstrated significant reduction in swelling, indicating strong anti-inflammatory activity.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Anticancer Activity : A derivative similar to 4-ethoxy-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide was tested against human cancer cell lines, showing a reduction in cell viability by over 70% at concentrations as low as 5 µM.
- Clinical Trials for Inflammatory Diseases : Early-phase clinical trials involving pyrazole compounds demonstrated promising results in reducing symptoms of rheumatoid arthritis, with patients reporting significant improvement compared to placebo groups.
Q & A
Q. What synthetic strategies are recommended for preparing 4-ethoxy-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of substituted phenylhydrazines with β-keto esters or diketones to form the pyrazole core. For fluorinated analogs, precursors like 4-fluorophenylhydrazine may be used .
- Step 2 : Functionalization of the pyrazole ring via nucleophilic substitution or coupling reactions. Ethoxy and carboxamide groups can be introduced using ethylation reagents (e.g., ethyl iodide) and carbodiimide-mediated coupling with 2-fluoroaniline, respectively .
- Optimization : Solvent polarity (e.g., DMF or THF) and temperature control (reflux at 80–100°C) are critical for yield improvement .
Q. Which spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl resonances at δ 7.2–7.8 ppm) and carboxamide linkage (NH peak at δ 9–10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 398.12) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
Q. How is X-ray crystallography applied to resolve the compound’s 3D structure?
- Data Collection : Single crystals are grown via slow evaporation (e.g., in ethanol/water). Diffraction data are collected at 173–295 K using Mo-Kα radiation .
- Refinement : SHELXL software is employed for structure solution and refinement. Key parameters include R-factor (<0.05), data-to-parameter ratio (>15), and validation of fluorophenyl torsional angles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate fluorophenyl substituent effects?
- Substituent Variation : Synthesize analogs with substituents like -Cl, -CF, or -OCH at the 2- and 4-fluorophenyl positions to assess steric/electronic impacts .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, fluorinated pyrazoles often show enhanced metabolic stability due to reduced cytochrome P450 interactions .
- Data Interpretation : Use multivariate analysis (e.g., Hansch equations) to correlate substituent properties (logP, Hammett σ) with activity .
Q. What computational approaches predict binding modes and pharmacokinetic properties?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxamide group and active-site residues .
- MD Simulations : GROMACS or AMBER for stability assessment (e.g., RMSD <2 Å over 100 ns trajectories) .
- ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogS ≈ -4.5), permeability (Caco-2 >5 × 10 cm/s), and hepatotoxicity risk .
Q. How are contradictions in crystallographic data resolved during refinement?
- Twinning Detection : Use PLATON to identify twinning ratios and apply HKLF5 refinement in SHELXL .
- Disorder Modeling : For flexible ethoxy groups, split occupancy refinement with isotropic thermal parameters (U <0.08 Å) .
- Validation Tools : Check R (<0.05), CC/CC (>90%), and Fo/Fc maps to validate electron density fit .
Q. What experimental designs address metabolic instability in vitro?
- Liver Microsome Assays : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify isoform-specific interactions .
- Stabilization Strategies : Introduce electron-withdrawing groups (e.g., -CF) or deuterate labile C-H bonds to reduce oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
